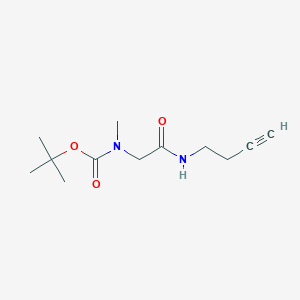

Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)(methyl)carbamate

Description

Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)(methyl)carbamate is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, a methyl substituent, and a but-3-yn-1-ylamino side chain. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate for constructing peptidomimetics, enzyme inhibitors, and bioactive molecules. Its structural complexity arises from the combination of a carbamate-protected amine, a ketone group, and an alkyne-containing side chain, which enables diverse reactivity in coupling reactions (e.g., Huisgen cycloaddition) and functional group transformations .

Properties

IUPAC Name |

tert-butyl N-[2-(but-3-ynylamino)-2-oxoethyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-6-7-8-13-10(15)9-14(5)11(16)17-12(2,3)4/h1H,7-9H2,2-5H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPXMAZYZMFSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)NCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Tert-butyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate ()

- Structural distinction: Replaces the alkyne-containing but-3-yn-1-ylamino group with a hydroxyamino-phenyl moiety.

- Application : Used in hydroxamic acid synthesis for metalloproteinase inhibition.

- Reactivity: The hydroxyamino group participates in chelation with metal ions, unlike the alkyne group in the target compound .

Tert-butyl (2-(3-bromo-2-aryl-imidazopyrazinyl)-2-oxoethyl)carbamate ()

Tert-butyl (S)-(2-(((3-fluoro-4-morpholinophenyl)oxazolidin-5-yl)methyl)amino)-2-oxoethyl)carbamate ()

- Structural distinction: Incorporates a morpholino-phenyl-oxazolidinone pharmacophore.

- Biological relevance: Exhibits antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus), leveraging the oxazolidinone scaffold’s ribosomal binding capacity .

Tert-butyl (2-(1H-benzotriazol-1-yl)-2-oxoethyl)carbamate ()

Yield and Reaction Conditions

Note: The target compound’s yield is inferred from similar hydrazine-mediated syntheses in .

Functional Group Compatibility

- Alkyne vs. Halogen : The alkyne group in the target compound enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), whereas brominated analogues () undergo Suzuki-Miyaura couplings .

- Carbamate Stability : All derivatives retain the Boc group under mild acidic conditions but deprotect with strong acids (e.g., TFA), a critical feature for drug delivery systems .

Antimicrobial Activity

- Linezolid conjugates (): MIC values of 0.5–2 µg/mL against MRSA, attributed to oxazolidinone’s ribosomal binding.

- Antimalarial brominated derivatives (): IC₅₀ = 12 nM against Plasmodium falciparum, surpassing non-brominated counterparts .

Enzyme Inhibition

- Benzothiazole-carbamates () : Inhibit carbonic anhydrase IX (CA-IX) with Kᵢ = 8.3 nM, leveraging hydrophobic interactions absent in the target compound .

Q & A

Q. What are the key functional groups in Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)(methyl)carbamate, and how do they influence its reactivity?

The compound contains three critical functional groups:

- tert-Butyl carbamate : Acts as a protecting group for amines, enhancing stability during synthesis .

- Amide (-CONH-) : Participates in hydrogen bonding, influencing interactions with enzymes or proteins .

- Alkyne (C≡C) : Enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or structural diversification . The tert-butyl group sterically shields the carbamate, while the alkyne’s sp-hybridized carbon drives regioselective reactions.

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves:

- Step 1 : Reacting tert-butyl carbamate with a bromoacetyl derivative to form the carbamate-ethyl intermediate .

- Step 2 : Coupling with but-3-yn-1-amine via nucleophilic substitution or amide bond formation under mild bases (e.g., triethylamine) .

- Step 3 : Purification using column chromatography or recrystallization, with structural validation via NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., tert-butyl singlet at ~1.4 ppm, alkyne proton absence due to symmetry) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ via ESI) and fragments .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during synthesis?

- Solvent Selection : Use aprotic solvents (e.g., acetonitrile) to avoid hydrolysis of the carbamate .

- Temperature Control : Maintain 0–25°C to suppress alkyne polymerization or undesired cyclization .

- Catalyst Use : Employ Cu(I) catalysts for regioselective alkyne-azide cycloaddition without side-product formation .

- Real-Time Monitoring : Track reaction progress via TLC or in-situ IR spectroscopy .

Q. What computational methods predict this compound’s binding affinity with biological targets?

- Molecular Docking : Simulates interactions with enzyme active sites (e.g., using AutoDock Vina) to predict inhibition constants (Ki) .

- Molecular Dynamics (MD) : Assesses binding stability over time, identifying key residues in protein-ligand complexes .

- Quantitative Structure-Activity Relationship (QSAR) : Correlates alkyne/amide substituents with enzymatic inhibition potency .

Q. How do structural modifications (e.g., alkyne → azide) impact enzyme inhibitory activity?

- Alkyne-to-Azide Replacement : Converts the compound into a click chemistry reagent but may reduce affinity for hydrophobic enzyme pockets .

- Methyl Group Substitution : Replacing the methyl carbamate with bulkier groups (e.g., cyclohexyl) can enhance selectivity for sterically constrained targets .

- Data Contradiction Note : While oxidation of methylthio groups in analogs increases polarity (improving solubility), it may reduce membrane permeability .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Isotopic Labeling : Use 13C-labeled precursors to track carbon environments in complex spectra .

- Comparative Analysis : Reference spectral databases (e.g., PubChem) for similar carbamate derivatives .

Q. What are the stability concerns for this compound under varying pH conditions?

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the tert-butyl carbamate group, releasing CO2 and tert-butanol .

- Basic Conditions (pH > 10) : Degradation of the amide bond, forming carboxylic acid and amine byproducts .

- Mitigation : Store at neutral pH (6–8) in anhydrous solvents (e.g., DMSO) at –20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.